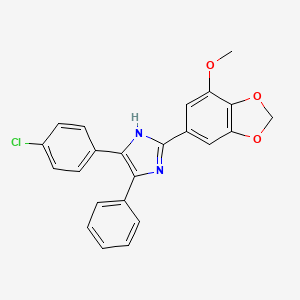![molecular formula C31H28N6O2S B11636535 (5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636535.png)
(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « (5Z)-5-({3-[3-méthyl-4-(3-méthylbutoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one » est une molécule organique complexe qui appartient à la classe des composés hétérocycliques. Ces composés se caractérisent par la présence d’atomes d’au moins deux éléments différents comme membres de ses cycles. Ce composé particulier présente une combinaison de cycles pyrazole, pyridine, thiazole et triazole, ce qui en fait une molécule unique et potentiellement importante dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d’une molécule aussi complexe implique généralement plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. L’approche générale impliquerait :
Formation du cycle pyrazole : Cela peut être réalisé par réaction de l’hydrazine avec une 1,3-dicétone.
Formation du cycle thiazole : Il peut être synthétisé par la synthèse du thiazole de Hantzsch, qui implique la réaction d’α-halocétone avec des thioamides.
Formation du cycle triazole : Il peut être synthétisé par la réaction de cycloaddition de Huisgen entre un azide et un alcyne.
Couplage des cycles : Les cycles individuels sont ensuite couplés entre eux par diverses réactions de condensation, impliquant souvent l’utilisation de catalyseurs et de conditions de réaction spécifiques pour assurer la formation correcte du produit souhaité.
Méthodes de production industrielle
La production industrielle d’un tel composé impliquerait probablement l’optimisation des voies de synthèse pour maximiser le rendement et minimiser le coût. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et peuvent améliorer l’efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des cycles pyrazole ou thiazole.
Réduction : Les réactions de réduction pourraient se produire au niveau des doubles liaisons ou des atomes d’azote dans les cycles.
Substitution : Diverses réactions de substitution pourraient avoir lieu, en particulier au niveau des cycles aromatiques.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés, mais pourraient inclure divers dérivés oxydés, réduits ou substitués du composé d’origine.
Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme bloc de construction pour la synthèse de molécules plus complexes, ou comme ligand en chimie de coordination.
Biologie
En biologie, il pourrait être étudié pour son potentiel en tant que molécule bioactive, interagissant éventuellement avec des protéines ou des enzymes spécifiques.
Médecine
En médecine, le composé pourrait être étudié pour ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires, anticancéreuses ou antimicrobiennes.
Industrie
Dans l’industrie, il pourrait être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les nanomatériaux, en raison de ses propriétés structurelles uniques.
Applications De Recherche Scientifique
(5Z)-5-({3-[3-METHYL-4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Par exemple, s’il s’avérait avoir des propriétés anticancéreuses, il pourrait agir en inhibant une enzyme spécifique impliquée dans la prolifération cellulaire. Les voies impliquées devraient être élucidées par des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5Z)-5-({3-[3-méthyl-4-(3-méthylbutoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-({3-[3-méthyl-4-(3-méthylbutoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Unicité
L’unicité de ce composé réside dans sa combinaison de multiples cycles hétérocycliques, qui peuvent conférer une large gamme de propriétés chimiques et biologiques. Cela en fait une molécule polyvalente pour diverses applications dans la recherche scientifique.
Propriétés
Formule moléculaire |
C31H28N6O2S |
|---|---|
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
(5Z)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C31H28N6O2S/c1-20(2)13-16-39-26-10-9-23(17-21(26)3)28-24(19-36(34-28)25-7-5-4-6-8-25)18-27-30(38)37-31(40-27)33-29(35-37)22-11-14-32-15-12-22/h4-12,14-15,17-20H,13,16H2,1-3H3/b27-18- |
Clé InChI |
AVUBQVZFTGPGHX-IMRQLAEWSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6)OCCC(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide](/img/structure/B11636453.png)
![(5Z)-1-acetyl-5-{[6-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11636459.png)
![3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11636465.png)
![(6Z)-5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636485.png)

![2-{(5Z)-6-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11636496.png)
![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636499.png)
![13-ethyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11636506.png)
![2-{(E)-[(4-butylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11636526.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11636530.png)
![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636533.png)
![2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11636540.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636552.png)
